molecular formula C15H20N2O4 B1314085 Ethyl 4-(azepan-1-yl)-3-nitrobenzoate CAS No. 71302-98-2

Ethyl 4-(azepan-1-yl)-3-nitrobenzoate

Cat. No. B1314085
CAS RN: 71302-98-2
M. Wt: 292.33 g/mol
InChI Key: IIVYEGMLNKSGBO-UHFFFAOYSA-N
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Description

Ethyl 4-(azepan-1-yl)-3-nitrobenzoate is a chemical compound with the molecular formula C15H20N2O4 . The compound contains an azepane ring, which is a seven-membered heterocyclic compound containing one nitrogen atom .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate would consist of an azepane ring attached to a nitrobenzoate group via an ethyl linker . The azepane ring is a seven-membered ring with one nitrogen atom .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : Ethyl 4-(azepan-1-yl)-3-nitrobenzoate and related compounds have been synthesized through various chemical processes. For example, ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate, a similar compound, was prepared using a cascade reaction involving tosylamino phenyl acrylate and bromo-nitroacetophenone, followed by desulfonative dehydrogenation (Choi & Kim, 2017).

  • Structural Analysis : The structures of synthesized compounds like Ethyl 4-butylamino-3-nitrobenzoate, a compound structurally similar to Ethyl 4-(azepan-1-yl)-3-nitrobenzoate, have been determined using various spectroscopic methods, highlighting the intricacies of their molecular arrangements (Narendra Babu et al., 2009).

Chemical Properties and Reactivity

  • Reactivity Studies : Investigations into the chemical reactivity of compounds similar to Ethyl 4-(azepan-1-yl)-3-nitrobenzoate have shown insights into their interactions with other chemical entities. For instance, the study of the cleavage of p-nitrobenzoic esters by sodium azide revealed mild and selective reactions important for understanding the behavior of such compounds (Gómez-Vidal, Forrester, & Silverman, 2001).

  • Esterification Processes : Research into the esterification of 4-nitrobenzoic acid, a process related to the synthesis of compounds like Ethyl 4-(azepan-1-yl)-3-nitrobenzoate, has provided insights into the optimization of yields and reaction conditions, enhancing the understanding of such synthetic processes (Hong-ze, 2013).

Applications in Medicinal Chemistry

  • Antimicrobial and Analgesic Activities : Compounds structurally related to Ethyl 4-(azepan-1-yl)-3-nitrobenzoate have been synthesized and evaluated for their antimicrobial and analgesic activities, indicating potential applications in the development of new therapeutic agents (Rajanarendar et al., 2013).

  • Anti-Cancer Activity : The synthesis of new heterocyclic compounds using 4-(methylamino)-3-nitrobenzoic acid, a related compound, and their evaluation against gastric cancer cell lines, points towards potential applications in cancer research and therapy (Liu et al., 2019).

Safety And Hazards

Without specific studies or data on Ethyl 4-(azepan-1-yl)-3-nitrobenzoate, it’s difficult to provide detailed safety and hazard information .

properties

IUPAC Name

ethyl 4-(azepan-1-yl)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-2-21-15(18)12-7-8-13(14(11-12)17(19)20)16-9-5-3-4-6-10-16/h7-8,11H,2-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVYEGMLNKSGBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCCCCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60500298
Record name Ethyl 4-(azepan-1-yl)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(azepan-1-yl)-3-nitrobenzoate

CAS RN

71302-98-2
Record name Ethyl 4-(azepan-1-yl)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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